

5-Bromo-3-chloropyrazin-2-amine CAS number 21943-13-5 characterization.

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Compound of Interest

Compound Name: 5-Bromo-3-chloropyrazin-2-amine

Cat. No.: B1522323

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An In-depth Technical Guide to the Characterization of **5-Bromo-3-chloropyrazin-2-amine** (CAS: 21943-13-5)

Foreword: The Role of Rigorous Characterization in Drug Discovery

In the landscape of modern pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the entire discovery and manufacturing process is built. **5-Bromo-3-chloropyrazin-2-amine**, a halogenated heterocyclic amine, represents a critical building block in the synthesis of a multitude of biologically active molecules.^[1] Its pyrazine core is a common scaffold in medicinal chemistry, and the strategic placement of bromine and chlorine atoms provides versatile handles for further synthetic transformations.

The absolute certainty of a starting material's identity, purity, and stability is not merely a regulatory formality; it is a scientific imperative. A poorly characterized intermediate can lead to ambiguous reaction outcomes, the generation of unforeseen impurities, and a significant loss of time and resources. This guide provides a comprehensive framework for the analytical characterization of **5-Bromo-3-chloropyrazin-2-amine** (CAS No. 21943-13-5), grounded in the principles of spectroscopic elucidation and chromatographic purity assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can proceed with confidence in the integrity of their chemical matter.

Physicochemical Profile

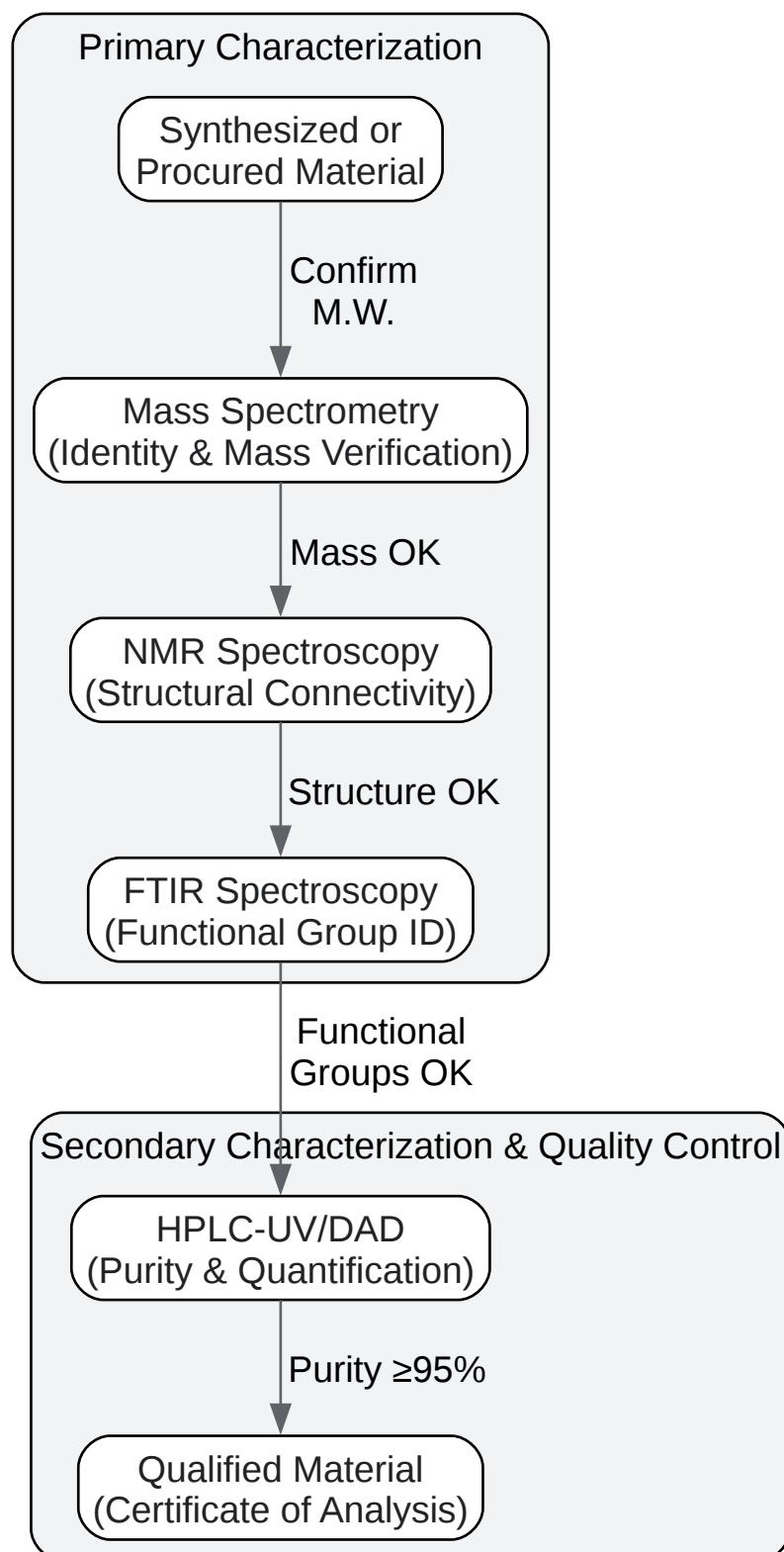
Understanding the fundamental physicochemical properties of a compound is the first step in its characterization. These parameters influence everything from reaction kinetics to formulation and bioavailability. The key computed and experimentally determined properties of **5-Bromo-3-chloropyrazin-2-amine** are summarized below.

Property	Value	Source
CAS Number	21943-13-5	[2]
Molecular Formula	C ₄ H ₃ BrCIN ₃	[2]
Molecular Weight	208.44 g/mol	[2]
Monoisotopic Mass	206.91989 Da	[2]
Melting Point	128 °C	[3]
Boiling Point	271 °C (Predicted)	[3]
Density	1.96 g/cm ³ (Predicted)	[3]
XLogP3	1.4	[2] [3]
IUPAC Name	5-bromo-3-chloropyrazin-2-amine	[2]

XLogP3 is a computed value that predicts the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity.

The Characterization Workflow: A Multi-Technique Approach

No single analytical technique can definitively confirm the structure and purity of a compound. A robust characterization strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of the puzzle. The workflow below illustrates a standard, high-confidence approach.

 ^{13}C : ~150.6 ppm ^{13}C : ~142.9 ppm ^{13}C : ~132.0 ppm ^{13}C : ~123.5 ppm ^1H : ~8.05 ppm (s) ^1H : ~5.02 ppm (br s)

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